molecular formula C38H36NOPS B12814931 (R)-N-((R)-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12814931
M. Wt: 585.7 g/mol
InChI Key: LHDZLGWUAJVNNL-VKPZIYMTSA-N
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Description

®-N-(®-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of anthracene, diphenylphosphanyl, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Step 1: Formation of the anthracene derivative through Friedel-Crafts acylation.

    Step 2: Introduction of the diphenylphosphanyl group via a phosphine coupling reaction.

    Step 3: Attachment of the sulfinamide group through a sulfinylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the anthracene or phosphanyl groups.

    Reduction: Reduction reactions could target the sulfinamide group, converting it to a sulfide.

    Substitution: Substitution reactions may occur at the phenyl rings or the anthracene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Use as a fluorescent probe for studying biological processes.

Industry

    Polymer Science: Incorporation into polymers to enhance their properties.

    Electronics: Use in the development of organic electronic devices.

Mechanism of Action

The mechanism by which ®-N-(®-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects would depend on its specific application. For example:

    Catalysis: The compound may coordinate to a metal center, facilitating the activation of substrates.

    Biological Activity: Interaction with specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-1-(2-(Naphthalen-1-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
  • ®-N-(®-1-(2-(Phenanthren-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-(®-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which may confer distinct electronic, steric, and reactive properties compared to similar compounds.

Properties

Molecular Formula

C38H36NOPS

Molecular Weight

585.7 g/mol

IUPAC Name

N-[(1R)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H36NOPS/c1-38(2,3)42(40)39-36(27-41(30-18-6-4-7-19-30)31-20-8-5-9-21-31)34-24-14-15-25-35(34)37-32-22-12-10-16-28(32)26-29-17-11-13-23-33(29)37/h4-26,36,39H,27H2,1-3H3/t36-,42?/m0/s1

InChI Key

LHDZLGWUAJVNNL-VKPZIYMTSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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